5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid
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Overview
Description
5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl ring, a pyridine ring, and an oxolane moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Fluorinated Phenyl Intermediate: The initial step often involves the fluorination of a suitable phenyl precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Oxolane Group: The oxolane moiety is introduced via an etherification reaction. This involves reacting the fluorinated phenyl intermediate with oxolane-2-methanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Pyridine Ring: The pyridine ring is typically constructed through a cyclization reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, where the fluorinated phenyl ether is coupled with a suitable pyridine boronic acid or ester.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide (CO₂) in the presence of a strong base like lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated phenyl ring and pyridine moiety are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-phenylpyridine-3-carboxylic acid: Lacks the oxolane moiety, which may affect its biological activity and solubility.
2-(Oxolan-2-ylmethoxy)phenylpyridine-3-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interaction with biological targets.
5-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid: Substitution of fluorine with chlorine can alter its chemical properties and biological activity.
Uniqueness
The presence of both the fluorine atom and the oxolane moiety in 5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid makes it unique. These functional groups can enhance its lipophilicity, metabolic stability, and ability to interact with specific biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-13-3-4-16(23-10-14-2-1-5-22-14)15(7-13)11-6-12(17(20)21)9-19-8-11/h3-4,6-9,14H,1-2,5,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTRKWRBCMICEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)F)C3=CC(=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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